

A Comprehensive Technical Guide to 4-Bromo-1,2-difluorobenzene

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Compound of Interest

Compound Name: 4-Bromo-1,2-difluorobenzene

Cat. No.: B1265499

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CAS Number: 348-61-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound **4-Bromo-1,2-difluorobenzene**. This document details its chemical and physical properties, spectroscopic data, synthesis and reactivity, applications in research and development, and safety and handling protocols.

Chemical and Physical Properties

4-Bromo-1,2-difluorobenzene is a halogenated aromatic compound with the molecular formula $C_6H_3BrF_2$. It presents as a clear, colorless to pale yellow liquid.^[1] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	348-61-8	[2]
Molecular Weight	192.99 g/mol	[2]
Boiling Point	150-151 °C	[2]
Density	1.707 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.505	[2]
Flash Point	33 °C (91.4 °F)	[2]

Spectroscopic Data

The structural elucidation of **4-Bromo-1,2-difluorobenzene** is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbon atoms in the molecule.[\[3\]](#)

Infrared (IR) Spectroscopy

The FT-IR spectrum of **4-Bromo-1,2-difluorobenzene** exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **4-Bromo-1,2-difluorobenzene** reveals a distinct fragmentation pattern. The presence of bromine is indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).[\[4\]](#)

Synthesis and Reactivity

Synthesis

A common synthetic route to **4-Bromo-1,2-difluorobenzene** involves the electrophilic bromination of 1,2-difluorobenzene.

Experimental Protocol: Bromination of 1,2-difluorobenzene

A detailed experimental protocol for a similar transformation, the synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene, proceeds via a Wittig reaction.[\[5\]](#) This suggests that functionalization of a pre-existing difluorobenzene core is a viable synthetic strategy.

Reactivity

4-Bromo-1,2-difluorobenzene is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bond and the influence of the fluorine substituents on the

aromatic ring.

Grignard Reaction: The bromine atom can be readily converted into a Grignard reagent, which can then be used to form new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, and carbon dioxide.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol: Formation and Reaction of a Grignard Reagent

- **Apparatus:** All glassware must be thoroughly dried to exclude moisture. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).[\[9\]](#)
- **Activation of Magnesium:** Magnesium turnings are placed in a flask, and the surface is often activated using a small crystal of iodine or a few drops of 1,2-dibromoethane.[\[8\]](#)[\[9\]](#)
- **Formation of the Grignard Reagent:** A solution of **4-Bromo-1,2-difluorobenzene** in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) is added dropwise to the activated magnesium turnings. The initiation of the reaction is often indicated by a slight turbidity and gentle refluxing.[\[6\]](#)[\[9\]](#)
- **Reaction with Electrophile:** Once the Grignard reagent has formed, the electrophile is added, typically at a low temperature to control the reaction's exothermicity.
- **Work-up:** The reaction is quenched with an aqueous acidic solution to protonate the resulting alkoxide and dissolve any remaining magnesium salts.[\[6\]](#)

Nucleophilic Aromatic Substitution: The fluorine atoms on the aromatic ring can be displaced by nucleophiles, a reaction that is facilitated by the electron-withdrawing nature of the halogens. A regioselective nucleophilic aromatic substitution reaction of **4-bromo-1,2-difluorobenzene** with benzyl alcohol has been investigated.[\[1\]](#)

Applications in Research and Drug Development

4-Bromo-1,2-difluorobenzene serves as a key building block in the synthesis of more complex molecules, finding applications in materials science and medicinal chemistry.

Liquid Crystals

This compound is utilized as an intermediate in the synthesis of liquid crystals.[\[1\]](#)

Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.^{[11][12]} Halogenated aromatic compounds like **4-Bromo-1,2-difluorobenzene** are therefore valuable precursors in the synthesis of active pharmaceutical ingredients (APIs).^{[11][13]} For instance, it has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine.^[1] The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one derivatives, which may have biological activity, also highlights the utility of related building blocks.^[14]

Safety and Handling

4-Bromo-1,2-difluorobenzene is a flammable liquid and is harmful if swallowed or inhaled. It also causes skin and eye irritation and may cause an allergic skin reaction.^[2]

Hazard Classifications:

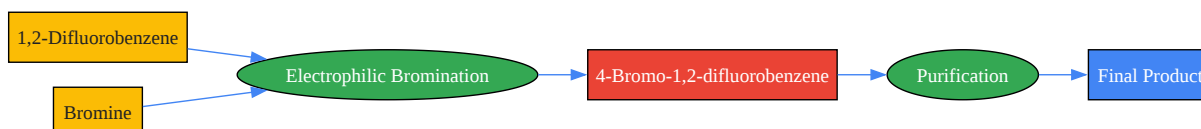
- Flammable liquid (Category 3)
- Acute toxicity, oral (Category 4)
- Acute toxicity, inhalation (Category 4)
- Skin irritation (Category 2)
- Skin sensitization (Category 1)
- Hazardous to the aquatic environment, chronic toxicity (Category 2)

Precautionary Measures:

- Keep away from heat, sparks, open flames, and hot surfaces.^[2]
- Use in a well-ventilated area.^[2]
- Wear protective gloves, clothing, eye protection, and face protection.^[2]
- Avoid release to the environment.^[2]

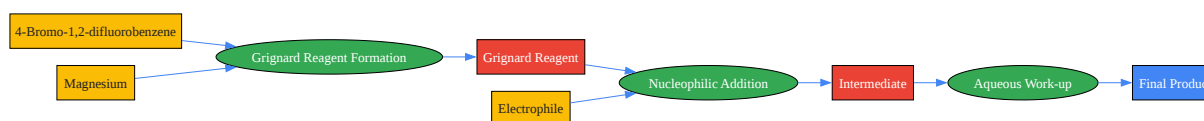
- In case of fire, use dry chemical, foam, or carbon dioxide for extinction.
- Store in a cool, well-ventilated place.

Visualizations



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Caption: Synthetic pathway for **4-Bromo-1,2-difluorobenzene**.



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Caption: Grignard reaction pathway of **4-Bromo-1,2-difluorobenzene**.

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